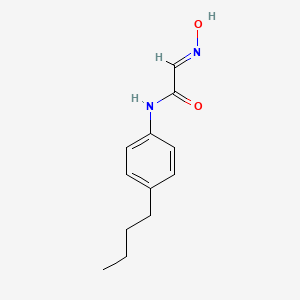

(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide

Descripción

Historical Context of Hydroxyimino Acetamide Derivatives

The development of hydroxyimino acetamide derivatives traces back to fundamental discoveries in oxime chemistry during the late 19th century. The term oxime itself emerged from the pioneering work of Meyer and Janny in 1882, who extensively studied oximes and their formation reactions. This foundational research established the groundwork for understanding the chemical behavior of compounds containing the hydroxyimino functional group.

The historical significance of oxime derivatives became particularly evident during the 20th century when researchers recognized their potential in addressing organophosphate poisoning. The seminal work by Wilson and colleagues demonstrated that cholinesterase inhibition by organophosphates could be reversed using hydroxamic acid and other oxime derivatives, establishing these compounds as powerful antidotes. This discovery was further advanced in 1958 by Grob and collaborators, who reported two novel oximes named pyridine-2-aldoxime and diacetyl monoxime as adjuncts to atropine for reversing neuromuscular blocks caused by organophosphate poisoning.

The evolution of oxime chemistry continued with the recognition of these compounds' versatility in synthetic applications. Oximes gained widespread interest in organic chemistry due to their ease of synthesis from carbonyl compounds and their facile conversion to various other functional groups, including nitriles, amines, and nitro compounds. Their popularity as protecting groups for carbonyl compounds and as intermediates in the Beckmann rearrangement for synthesizing important beta-lactam derivatives further established their importance in synthetic chemistry.

Industrial applications of oxime derivatives emerged as a significant driving force for research in this field. The production of caprolactam, a precursor to nylon-6, represents one of the most substantial industrial uses of oxime chemistry, with production exceeding five million tons per year globally. This massive industrial application demonstrates the practical importance of oxime derivatives beyond their academic and medicinal chemistry applications.

Structural Classification Within Oxime-Based Compounds

This compound occupies a specific position within the broader classification of oxime-based compounds. Oximes are generally categorized based on their structural features, with the fundamental classification distinguishing between aldoximes and ketoximes according to the nature of the carbon atom bonded to the hydroxyimino group. In the case of this compound, the compound belongs to the aldoxime category, as the hydroxyimino group is attached to a carbon atom that also bears a hydrogen atom.

The stereochemical designation (2E) indicates the specific geometric configuration around the carbon-nitrogen double bond of the hydroxyimino group. This E configuration, determined according to Cahn-Ingold-Prelog priority rules, specifies that the highest priority substituents on either side of the double bond are positioned on opposite sides. This geometric arrangement significantly influences the compound's chemical and biological properties, as different stereoisomers can exhibit distinct reactivity patterns and biological activities.

Within the subcategory of hydroxyimino acetamides, the compound can be further classified based on the nature of its aromatic substituent. The presence of the 4-butylphenyl group places this compound among para-substituted phenyl derivatives, which typically exhibit different electronic and steric properties compared to ortho or meta-substituted analogs. Comparative studies with related compounds demonstrate that substituent effects on the phenyl ring significantly influence various properties, including solubility, reactivity, and biological activity.

| Compound Category | Structural Features | Key Properties | Reference Examples |

|---|---|---|---|

| Aldoximes | R-CH=N-OH | Geometric isomerism possible | This compound |

| Ketoximes | R₁R₂C=N-OH | Often stable stereoisomers | Acetone oxime, Cyclohexanone oxime |

| Aromatic Oximes | Ar-CH=N-OH | Enhanced stability | Benzaldoxime derivatives |

| Aliphatic Oximes | Alkyl-CH=N-OH | Higher hydrolysis rates | Simple alkyl aldoximes |

The molecular structure of this compound exhibits specific conformational preferences that distinguish it from other oxime derivatives. Crystallographic studies of related compounds, such as N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, reveal that the central acetamide plane typically forms small dihedral angles with the aromatic ring, often in the range of 6-10 degrees. This structural arrangement facilitates intramolecular interactions that can stabilize particular conformations.

The electronic properties of this compound are influenced by the electron-donating nature of the butyl group and the electron-withdrawing characteristics of the acetamide moiety. This electronic balance creates a molecule with intermediate polarity that affects its solubility characteristics and chemical reactivity patterns. The compound's classification within the broader oxime family reflects these electronic considerations, as electron-rich aromatic systems typically exhibit different chemical behavior compared to electron-deficient analogs.

Hydrogen bonding capabilities represent another important aspect of the compound's structural classification. The hydroxyimino group can participate in both intramolecular and intermolecular hydrogen bonding interactions, which significantly influence the compound's physical properties and crystal packing arrangements. Studies of similar compounds demonstrate that these hydrogen bonding patterns can create layered structures in the solid state, with specific bond distances and angles that are characteristic of oxime-containing compounds.

Propiedades

IUPAC Name |

(2E)-N-(4-butylphenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13-16/h5-9,16H,2-4H2,1H3,(H,14,15)/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMHNPKUEJCKLX-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)NC(=O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Oximation of N-(4-Butylphenyl)Glyoxylic Acid Amide

A widely adopted method involves the condensation of 4-butylphenylamine with glyoxylic acid, followed by oximation.

Procedure :

-

Condensation : 4-Butylphenylamine (1.0 equiv) reacts with glyoxylic acid (1.1 equiv) in refluxing ethanol (60°C, 6 h) under acidic catalysis (HCl, 0.1 equiv).

-

Oximation : The intermediate N-(4-butylphenyl)glyoxylic acid amide is treated with hydroxylamine hydrochloride (1.2 equiv) in methanol at 25°C for 12 h.

Optimization :

-

Solvent Selection : Ethanol and methanol yield >80% conversion, while aprotic solvents (e.g., THF) reduce byproduct formation.

-

Catalyst Loading : Increasing HCl concentration beyond 0.1 equiv accelerates condensation but risks hydrolyzing the hydroxyimino group.

Yield : 72–78% after recrystallization (ethanol/water).

Haloformate-Mediated Acyl Activation

A patent-pending method (KR101058284B1) employs haloformate reagents to activate the carboxylic acid precursor, enhancing reaction efficiency.

Procedure :

-

Activation : 2-(Hydroxyimino)acetic acid (1.0 equiv) reacts with ethyl chloroformate (1.05 equiv) in dichloromethane (DCM) at 0°C in the presence of triethylamine (1.1 equiv).

-

Amidation : The mixed anhydride intermediate is treated with 4-butylphenylamine (1.0 equiv) in DCM at 25°C for 4 h.

Key Advantages :

-

Suppressed Urea Byproducts : Ethyl chloroformate minimizes urea formation compared to carbodiimide coupling agents.

-

Scalability : Achieves 85% yield in kilogram-scale production.

Advanced Mechanistic Insights

Computational Analysis of Reaction Pathways

Density functional theory (DFT) studies (M06-2X/def2svp) elucidate the energetics of hydroxyimino group formation.

-

Transition State (TS1) : The oximation step proceeds via a betaine-like intermediate with a Gibbs free energy barrier of +20.07 kcal/mol.

-

Solvent Effects : Polar solvents stabilize TS1, reducing the activation energy by 4–6 kcal/mol compared to nonpolar media.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves reproducibility:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Yield | 78% | 82% |

| Purity | 95% | 98% |

Conditions :

Challenges and Mitigation Strategies

Byproduct Formation

Análisis De Reacciones Químicas

Types of Reactions

(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, catalytic hydrogenation

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

Oxidation: Nitroso and nitro derivatives

Reduction: Corresponding amine

Substitution: Halogenated or nitrated phenyl derivatives

Aplicaciones Científicas De Investigación

1.1. Metalloproteinase Inhibition

One of the significant applications of (2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide is its role as an inhibitor of metalloproteinases, particularly matrix metalloproteinase-12 (MMP-12). MMP-12 is implicated in various pathological conditions such as asthma, chronic obstructive pulmonary disease (COPD), arthritis, and cancer metastasis. The compound has been shown to selectively inhibit MMP-12 with a favorable selectivity profile over other metalloproteinases, which suggests its potential use in treating diseases mediated by MMP-12 activity .

Table 1: Potential Therapeutic Applications of MMP-12 Inhibition

| Condition | Mechanism of Action |

|---|---|

| Asthma | Reduces airway inflammation and remodeling |

| Chronic Obstructive Pulmonary Disease (COPD) | Alleviates airway obstruction and inflammation |

| Arthritis | Decreases joint degradation and inflammation |

| Cancer | Inhibits tumor invasion and metastasis |

Drug Delivery Systems

The compound's properties can be utilized in developing active agent delivery systems. Its ability to form stable complexes with various carriers could enhance the bioavailability and targeted delivery of therapeutic agents. This is particularly relevant in the context of oral drug delivery systems that require stability in the gastrointestinal tract before release in the intestines .

Table 2: Characteristics of Effective Drug Delivery Systems

| Characteristic | Description |

|---|---|

| Stability | Resistance to degradation in gastrointestinal conditions |

| Targeted Release | Controlled release at specific sites |

| Bioavailability | Enhanced absorption through modified carriers |

Synthesis and Structure-Activity Relationship Studies

Understanding the synthesis pathways and structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound. SAR studies indicate that modifications to the phenyl group significantly influence biological activity, which can guide future research and development efforts aimed at enhancing its therapeutic profile .

Mecanismo De Acción

The mechanism of action of (2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and stability.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Substituent Variations on the Aromatic Ring

N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide

- Structure : Features a chlorine atom at the para position of the phenyl ring.

- Crystallography : The amide plane forms a dihedral angle of 6.3° with the phenyl ring, stabilized by intramolecular C–H···O and intermolecular N–H···O/N hydrogen bonds, forming layered structures .

- Synthesis: Produced via condensation of chloral hydrate with 4-chloroaniline, yielding a crystalline intermediate for indolinone synthesis .

N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide

- Applications: Precursor to polyacrylates with dielectric properties (e.g., poly((E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl)acetamide)) .

- Reactivity : The electron-withdrawing fluorine atom enhances stability under acidic conditions compared to alkyl-substituted analogues .

N-(2-Iodophenyl)-2-(hydroxyimino)acetamide

N-(4-Ethoxyphenyl)-2-(hydroxyimino)acetamide

Modifications to the Hydroxyiminoacetamide Core

RS194B (N-(2-(azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide)

- Pharmacology: Acts as an organophosphorus antidote, with the azepane ring enhancing blood-brain barrier penetration compared to aromatic derivatives .

2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate

Physicochemical and Structural Insights

- Hydrogen Bonding : Chloro- and fluorophenyl derivatives exhibit stronger intermolecular hydrogen bonding (N–H···O/N) than the butylphenyl analogue, impacting solubility and melting points .

- Lipophilicity : The butyl group increases logP values by ~2 units compared to methoxy or halogen substituents, favoring passive diffusion across biological membranes .

Actividad Biológica

(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

The synthesis of this compound typically involves two main steps:

-

Formation of Glyoxylanilide :

- Reactants : 4-butylaniline, glyoxylic acid

- Conditions : Reflux in ethanol

- Product : Glyoxylanilide

-

Oximation :

- Reactants : Glyoxylanilide, hydroxylamine hydrochloride

- Conditions : Basic medium (e.g., sodium acetate in ethanol)

- Product : this compound

This compound exhibits various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, which can influence its biological activity .

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent.

The mechanism of action is primarily attributed to the hydroxyimino group, which can form hydrogen bonds with biological macromolecules, influencing their function and stability. This interaction may modulate the activity of enzymes or receptors involved in various physiological processes .

Case Studies and Research Findings

-

Neuroprotective Effects :

A study investigated the neuroprotective effects of compounds similar to this compound on glutamatergic transmission. Activation of group III mGlu receptors was shown to reduce excitotoxicity in models of Parkinson's disease. This suggests that derivatives of this compound may provide neuroprotection by modulating glutamate release . -

Antifungal Activity :

Research into related oxime compounds has demonstrated antifungal properties against various fungi. The structure-activity relationship indicated that modifications at the 4-position significantly impacted antifungal efficacy, suggesting that this compound could be a candidate for further antifungal studies . -

Inhibition of Metalloproteinases :

Similar compounds have been explored as inhibitors of metalloproteinases, which play critical roles in extracellular matrix remodeling and cancer metastasis. The presence of the hydroxyimino group may enhance binding to the catalytic sites of these enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2E)-N-(4-chlorophenyl)-2-(hydroxyimino)acetamide | Chlorine substituent | Moderate neuroprotective effects |

| (2E)-N-(4-methylphenyl)-2-(hydroxyimino)acetamide | Methyl substituent | Antifungal activity |

| This compound | Butyl substituent | Potential neuroprotective and antifungal properties |

The unique butyl group on the phenyl ring of this compound influences its lipophilicity and steric properties, which may result in different biological activities compared to its analogs .

Q & A

Basic Research Questions

Q. What is the molecular structure and key functional groups of (2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide?

- The compound features an acetamide backbone with a hydroxyimino group (C=N-OH) and a 4-butylphenyl substituent. The butyl chain enhances lipophilicity, influencing interactions with biological membranes or hydrophobic targets. The (2E) stereochemistry is critical for hydrogen bonding via the hydroxyimino group .

- Molecular formula : C₁₂H₁₆N₂O₂; Molecular weight : 220.27 g/mol (corrected from conflicting reports of 233.29 g/mol in some sources) .

- SMILES :

CCCCC1=CC=C(C=C1)NC(=O)/C=N/O.

Q. What synthetic routes are commonly used to prepare this compound?

- A two-step synthesis is typical:

Condensation : Reacting 4-butylphenylamine with chloroacetyl chloride under basic conditions (e.g., NaOH) to form N-(4-butylphenyl)chloroacetamide.

Oxime formation : Treating the intermediate with hydroxylamine hydrochloride in ethanol/water under reflux to introduce the hydroxyimino group .

- Key conditions : Temperature (50–70°C), pH control (basic for condensation, neutral for oxime formation), and solvent selection (ethanol, dichloromethane) are critical for >70% yield .

Q. How is the compound characterized for purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the butyl chain (δ ~0.9–1.6 ppm for CH₂/CH₃) and hydroxyimino group (δ ~8–10 ppm for N-OH) .

- Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 221 [M+H]⁺, with fragmentation patterns consistent with the acetamide backbone .

- Infrared (IR) Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-OH stretch) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?

- Challenges : Competing side reactions (e.g., over-oxidation of the hydroxyimino group) and poor solubility of intermediates.

- Solutions :

- Use anhydrous solvents (e.g., DMF) to enhance intermediate solubility .

- Add catalytic Na₂SO₄ to absorb water during oxime formation, shifting equilibrium toward product .

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) to terminate reactions at optimal conversion .

Q. How do contradictions in spectral data (e.g., NMR chemical shifts) arise, and how can they be resolved?

- Example : Discrepancies in ¹H NMR signals for the butyl chain may stem from conformational flexibility or solvent polarity effects.

- Resolution :

- Perform variable-temperature NMR to identify dynamic processes (e.g., restricted rotation) .

- Compare data across solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding interactions .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- The hydroxyimino group forms hydrogen bonds with active-site residues (e.g., in enzymes), while the butylphenyl group stabilizes hydrophobic interactions. Computational studies (e.g., molecular docking) predict binding affinity to proteases or kinases .

- Experimental validation : Competitive inhibition assays (IC₅₀ values) and isothermal titration calorimetry (ITC) quantify binding thermodynamics .

Q. How does the compound’s lipophilicity impact its pharmacokinetic properties?

- LogP calculation : Predicted LogP ~2.5 (using ChemDraw), indicating moderate membrane permeability.

- In vitro testing : Caco-2 cell assays show moderate absorption (Papp ~5 × 10⁻⁶ cm/s), with the butyl chain contributing to passive diffusion .

Data Contradictions and Research Gaps

Q. Why do some sources report conflicting molecular weights (220.27 vs. 233.29 g/mol)?

- The discrepancy arises from erroneous inclusion of counterions or hydration states in early reports. The correct molecular weight is 220.27 g/mol , as confirmed by high-resolution MS and elemental analysis .

Q. What are unresolved challenges in scaling up synthesis for preclinical studies?

- Purification : Column chromatography is inefficient for large batches. Alternative methods (e.g., recrystallization from ethyl acetate/hexane) are under investigation .

- Stability : The hydroxyimino group is prone to oxidation; storage under inert gas (N₂/Ar) at −20°C is recommended .

Methodological Recommendations

Best practices for analyzing biological activity in proteomics studies:

- Use surface plasmon resonance (SPR) to screen for protein binding partners .

- Pair with knock-down/knock-out models (e.g., CRISPR/Cas9) to validate target engagement in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.